molecular formula C10H15Cl2N B2383163 3-(2-Chlorophenyl)butan-2-amine hydrochloride CAS No. 21900-00-5

3-(2-Chlorophenyl)butan-2-amine hydrochloride

Cat. No. B2383163
CAS RN: 21900-00-5
M. Wt: 220.14
InChI Key: KIGIOTJWDSBQMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)butan-2-amine hydrochloride is a chemical compound with the empirical formula C10H14ClN·HCl . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN.ClH/c1-3-10(2,12)8-5-4-6-9(11)7-8;/h4-7H,3,12H2,1-2H3;1H . This indicates the presence of a chlorine atom in the phenyl group and an amine group in the butane chain.

Mechanism of Action

Chlorphentermine acts as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It also inhibits the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased neural activity, leading to increased energy expenditure, decreased appetite, and weight loss.
Biochemical and Physiological Effects:
Chlorphentermine has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of glucose and free fatty acids in the blood, leading to increased energy expenditure. However, prolonged use of Chlorphentermine can lead to adverse effects such as cardiovascular disease, addiction, and psychiatric disorders.

Advantages and Limitations for Lab Experiments

Chlorphentermine has been used in various research studies to investigate the mechanisms underlying obesity and related disorders. It has been shown to be effective in reducing body weight and appetite in animal models. However, due to its adverse effects, its use in human studies is limited.

Future Directions

Future research on Chlorphentermine should focus on developing safer and more effective alternatives for treating obesity and related disorders. This can involve the development of novel drugs that target the same mechanisms as Chlorphentermine but with fewer adverse effects. Additionally, research can focus on investigating the long-term effects of Chlorphentermine on the cardiovascular system and the brain, as well as its potential for addiction and abuse.
In conclusion, Chlorphentermine is a synthetic drug that has been used for various purposes, including weight loss and as a stimulant. Its mechanism of action involves the release and inhibition of neurotransmitters, leading to increased energy expenditure and decreased appetite. However, due to its adverse effects on the cardiovascular system, its use has been limited. Future research should focus on developing safer and more effective alternatives for treating obesity and related disorders.

Synthesis Methods

The synthesis of Chlorphentermine involves the reaction of 2-chloroacetophenone with n-butylmagnesium bromide followed by the reaction of the obtained intermediate with nitroethane. The reduction of the nitro group with hydrogen gas in the presence of palladium on carbon catalyst results in the formation of the final product, 3-(2-Chlorophenyl)butan-2-amine hydrochloride.

Scientific Research Applications

Chlorphentermine has been extensively studied for its potential use in treating obesity and related disorders. Several studies have demonstrated its effectiveness in reducing body weight and appetite. However, due to its adverse effects on the cardiovascular system, its use has been limited.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed or if it comes into contact with the eyes . The precautionary statements P305+351+338 suggest that if the compound gets in the eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

3-(2-chlorophenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-7(8(2)12)9-5-3-4-6-10(9)11;/h3-8H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGIOTJWDSBQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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